REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8](C)[CH:7]=[CH:6][C:5]=1[OH:11].Br[CH2:14][CH2:15][Cl:16].[C:17](=O)([O-])[O-:18].[K+].[K+]>>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([O:18][CH3:17])=[CH:6][C:5]=1[O:11][CH2:14][CH2:15][Cl:16] |f:2.3.4|
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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COC(C1=C(C=CC(=C1)C)O)=O
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Name
|
|
Quantity
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9 mL
|
Type
|
reactant
|
Smiles
|
BrCCCl
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared
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Type
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CUSTOM
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Details
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After the work-up and purification, 6.6 g (99% of yield) of the desired product
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Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
|
Smiles
|
COC(C1=C(C=C(C=C1)OC)OCCCl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |